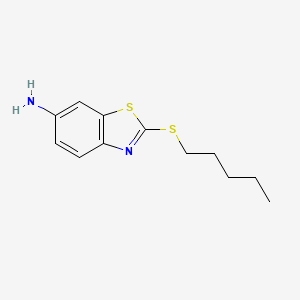

6-Amino-2-n-pentylthiobenzothiazole

描述

6-Amino-2-n-pentylthiobenzothiazole is a benzothiazole derivative known for its antifungal properties. It has shown efficacy against various fungal strains, including those from the genus Candida and Trichophyton . This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole typically involves the alkenylation of the potassium salt of 6-amino-2-mercaptobenzothiazole with alkenyl bromides . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

6-Amino-2-n-pentylthiobenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

科学研究应用

Antifungal Activity

Mechanism of Action

The primary mechanism by which 6-amino-2-n-pentylthiobenzothiazole exerts its antifungal effects is through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have demonstrated that this compound inhibits the growth of Saccharomyces cerevisiae and Candida albicans by disrupting ergosterol production, leading to the accumulation of sterol precursors like squalene and ergosta-5,7-dienol .

Efficacy Against Fungal Strains

- Trichophyton spp. : In vitro studies indicated that this compound effectively inhibited the growth of several Trichophyton strains at concentrations as low as 65 µg/ml. In vivo tests on guinea pigs showed that a 2.5% cream formulation significantly reduced dermatophytosis compared to standard treatments like clotrimazole .

- Candida spp. : The compound has shown synergistic effects when combined with other antifungals against Candida albicans, enhancing its efficacy . It was found to inhibit mycelial formation and germ tube development, indicating its potential as a treatment for candidiasis .

Case Studies

1. In Vitro Studies on Ergosterol Biosynthesis

A pivotal study demonstrated that treatment with this compound at a concentration of 40 µM reduced the specific growth rate of Saccharomyces cerevisiae cultures by 36%. This treatment resulted in significant inhibition of ergosterol biosynthesis without altering fatty acid composition, challenging previous assumptions about antifungal mechanisms .

2. Comparative Efficacy Trials

In comparative trials against established antifungals, this compound was shown to be effective at higher concentrations than ketoconazole, further establishing its potential as a robust antifungal agent .

Data Table: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Effective Concentration (µg/ml) | Target Organism | Study Reference |

|---|---|---|---|

| This compound | 65 | Trichophyton spp. | |

| Ketoconazole | 20-30 | Trichophyton spp. | |

| Clotrimazole | 100 | Candida albicans |

Potential Therapeutic Uses

Given its antifungal properties, this compound holds promise for therapeutic applications in treating fungal infections, particularly those caused by dermatophytes and yeasts. Its unique mechanism of action may also provide an alternative for patients who are resistant to conventional antifungals.

作用机制

The primary mechanism of action of 6-Amino-2-n-pentylthiobenzothiazole involves the inhibition of ergosterol biosynthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to the accumulation of methylated sterol precursors such as ergosta-5,7-dienol and squalene . This disruption in sterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death.

相似化合物的比较

Similar Compounds

2-Mercaptobenzothiazole: Another benzothiazole derivative with antifungal properties but less effective than 6-Amino-2-n-pentylthiobenzothiazole.

Ketoconazole: A well-known antifungal agent that inhibits ergosterol biosynthesis but at different stages compared to this compound.

Uniqueness

This compound is unique due to its specific inhibition of sterol 4-demethylation in the ergosterol biosynthesis pathway . This specific target makes it a valuable compound for studying fungal cell membrane biosynthesis and developing new antifungal therapies.

生物活性

6-Amino-2-n-pentylthiobenzothiazole (APB) is a derivative of benzothiazole that has garnered attention for its diverse biological activities, particularly its antifungal properties. This compound has been studied extensively for its mechanism of action against various pathogens, including fungi and bacteria. The following sections provide a detailed overview of the biological activity of APB, supported by data tables and research findings.

Antifungal Activity

One of the primary biological activities of APB is its antifungal effect, particularly against Candida albicans and Saccharomyces cerevisiae. Research indicates that APB inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the accumulation of sterol precursors such as squalene and lanosterol, which disrupt normal fungal growth and viability.

The mechanism by which APB exerts its antifungal effects involves the inhibition of sterol 4-demethylation, a crucial step in ergosterol biosynthesis. Studies have shown that at a concentration of 40 μM, APB reduces the specific growth rate of S. cerevisiae by approximately 36% without altering fatty acid composition in membrane lipids . This finding is significant as it challenges previous assumptions regarding the compensatory mechanisms employed by fungi in response to ergosterol depletion.

Antimicrobial Activity

In addition to its antifungal properties, APB exhibits antimicrobial activity against various bacterial strains. It has been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating notable inhibitory effects.

Comparative Efficacy

The minimum inhibitory concentration (MIC) values for APB against these bacterial strains have been reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

These results indicate that APB is particularly effective against Staphylococcus aureus, which is crucial given the increasing resistance seen in many bacterial pathogens .

Case Studies

Several studies have explored the efficacy of APB in both in vitro and in vivo settings:

- In Vitro Studies : A study focusing on Candida albicans revealed that APB not only inhibited fungal growth but also reduced hyphal formation, which is essential for virulence . The compound was shown to cause significant morphological changes in fungal cells.

- In Vivo Efficacy : In animal models, APB demonstrated promising results against dermatophyte infections caused by Trichophyton species. The compound was effective in reducing infection severity and promoting recovery .

属性

IUPAC Name |

2-pentylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMPLISLGNPRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224415 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73844-29-8 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073844298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。